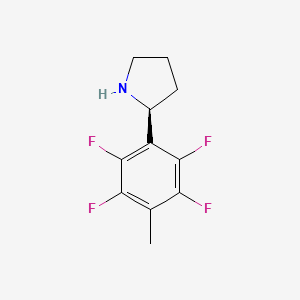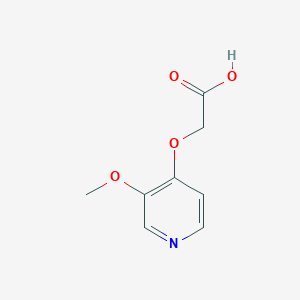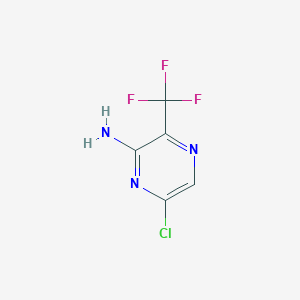
6-(Hydroxymethyl)-2-(methylthio)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Hydroxymethyl)-2-(methylthio)nicotinonitrile is an organic compound with the molecular formula C8H8N2OS It is a derivative of nicotinonitrile, featuring a hydroxymethyl group at the 6-position and a methylthio group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with nicotinonitrile as the core structure.
Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through a formylation reaction followed by reduction. For example, nicotinonitrile can be treated with formaldehyde and a reducing agent such as sodium borohydride.
Methylthiolation: The methylthio group can be introduced using a thiolation reaction. This can involve the reaction of the hydroxymethylated nicotinonitrile with a methylthiolating agent like methylthiol chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 6-(Hydroxymethyl)-2-(methylthio)nicotinonitrile would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The methylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 6-(Carboxymethyl)-2-(methylthio)nicotinonitrile or 6-(Formyl)-2-(methylthio)nicotinonitrile.
Reduction: 6-(Hydroxymethyl)-2-(methylthio)nicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-(Hydroxymethyl)-2-(methylthio)nicotinonitrile is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the effects of nitrile and thioether groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential pharmacological properties. The presence of the nitrile group is often associated with bioactivity, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6-(Hydroxymethyl)-2-(methylthio)nicotinonitrile exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrile group can act as an electrophile, while the hydroxymethyl and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, respectively.
Comparison with Similar Compounds
Similar Compounds
6-(Hydroxymethyl)nicotinonitrile: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.
2-(Methylthio)nicotinonitrile: Lacks the hydroxymethyl group, affecting its solubility and reactivity.
6-(Hydroxymethyl)-2-(methylthio)pyridine: Similar structure but without the nitrile group, leading to different chemical properties.
Uniqueness
6-(Hydroxymethyl)-2-(methylthio)nicotinonitrile is unique due to the combination of its functional groups. The presence of both a hydroxymethyl and a methylthio group on the nicotinonitrile core provides a distinct set of chemical properties, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H8N2OS |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
6-(hydroxymethyl)-2-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2OS/c1-12-8-6(4-9)2-3-7(5-11)10-8/h2-3,11H,5H2,1H3 |
InChI Key |
SGDUHBMABASLJN-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=N1)CO)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3'-methyl-[2,2'-bithiophene]-3-carboxylate](/img/structure/B12959391.png)







![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-1H-purin-6-one;hydrate](/img/structure/B12959436.png)




